N-Hydroxy-2-nitrobenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-hydroxy-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5S/c9-7-14(12,13)6-4-2-1-3-5(6)8(10)11/h1-4,7,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRGZNIXJYUKQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635312 | |
| Record name | N-Hydroxy-2-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217463-52-0 | |
| Record name | N-Hydroxy-2-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N Hydroxy 2 Nitrobenzenesulfonamide and Its Derivatives
Strategic Approaches to the N-Hydroxy-2-nitrobenzenesulfonamide Core
The construction of the this compound core structure can be achieved through several strategic synthetic routes. These methods primarily involve the formation of the sulfonamide bond and the introduction or modification of the nitro and hydroxy functionalities.
Reduction of Nitroaryl Precursors in N-Hydroxybenzenesulfonamide Synthesis
A key strategy for synthesizing N-hydroxybenzenesulfonamides involves the partial reduction of a nitroaryl precursor. The selective reduction of a nitro group to a hydroxylamine (B1172632) is a delicate transformation, as over-reduction to the corresponding amine is a common side reaction. Various reducing agents have been explored to achieve this selective conversion.
Historically, reagents like zinc powder have been used for the reduction of nitrobenzene (B124822) to N-phenylhydroxylamine. mdpi.com More contemporary methods often employ catalytic hydrogenation or transfer hydrogenation with specific catalysts to control the reduction potential and achieve the desired hydroxylamine product. For instance, the use of hydrazine (B178648) as a reducing agent in aqueous solution can facilitate the stepwise reduction of nitro compounds to their corresponding hydroxylamines. mdpi.com The choice of catalyst and reaction conditions, such as temperature and pressure, is crucial for maximizing the yield of the N-hydroxy product while minimizing the formation of the aniline (B41778) byproduct.
Condensation Reactions of Aryl Sulfonyl Chlorides with Hydroxylamines and Amino Alcohols
The direct condensation of an aryl sulfonyl chloride with hydroxylamine or its derivatives is a fundamental and widely used method for the synthesis of N-hydroxy-sulfonamides. This reaction typically proceeds via a nucleophilic attack of the hydroxylamine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. ijarsct.co.in
The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can significantly influence the reaction's efficiency. For instance, the synthesis of O-protected N-(2-nosyl)hydroxylamines has been successfully achieved by reacting O-protected hydroxylamines with 2-nitrobenzenesulfonyl chloride in dichloromethane (B109758) with pyridine (B92270) as the base. thieme-connect.com
Utilization of O-Protected N-(2-Nitrophenylsulfonyl)hydroxylamines as Synthetic Intermediates
To enhance the versatility and scope of this compound synthesis, O-protected N-(2-nitrophenylsulfonyl)hydroxylamines have emerged as valuable synthetic intermediates. thieme-connect.com The protection of the hydroxyl group allows for a wider range of subsequent chemical transformations without interference from the acidic N-OH proton.
A common strategy involves the use of protecting groups that can be selectively removed under specific conditions. For example, the tetrahydropyranyl (THP) group has been employed to protect the hydroxyl function. This protecting group can be introduced and later removed under mild acidic conditions. The use of O-protected intermediates facilitates reactions such as N-alkylation, which might otherwise be complicated by the presence of the free hydroxyl group. thieme-connect.com
Functionalization and Derivatization Strategies
Once the core this compound structure is established, further functionalization and derivatization can be undertaken to generate a diverse range of analogs with tailored properties.
N-Alkylation and N-Substitution Reactions of the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group can be alkylated or substituted to introduce various functional groups. The presence of the electron-withdrawing 2-nitrophenylsulfonyl group activates the sulfonamide nitrogen, making it amenable to alkylation. thieme-connect.com
Various catalytic systems have been developed to facilitate the N-alkylation of sulfonamides using alcohols as alkylating agents. These "borrowing hydrogen" or "hydrogen autotransfer" methodologies offer an environmentally benign alternative to traditional methods that use alkyl halides. acs.orgionike.comrsc.org For instance, manganese and iridium-based catalysts have proven effective for the N-alkylation of sulfonamides. acs.orgrsc.org However, the success of these reactions can be influenced by the electronic nature of the sulfonamide; highly electron-deficient sulfonamides, such as 4-nitrobenzenesulfonamide, may show limited reactivity. acs.org
Solid-Phase Synthesis Techniques Employing 2-Nitrobenzenesulfonamide (B48108) Linkers
Solid-phase synthesis (SPS) offers a powerful platform for the high-throughput synthesis of compound libraries. In this context, the 2-nitrobenzenesulfonamide moiety has been utilized as a photolabile linker. dtu.dk The linker is attached to a solid support, and the desired molecule is constructed on this support. Cleavage from the resin is achieved by photolysis, which offers a mild and orthogonal method compared to traditional acidic or basic cleavage conditions. dtu.dk
The "safety-catch" linker concept is particularly relevant. nih.gov In this approach, the linker is initially stable to the reaction conditions used for chain elongation but can be "activated" for cleavage by a specific chemical transformation. This strategy enhances the flexibility and orthogonality of the synthetic process. The use of photolabile linkers, including those based on the o-nitrobenzyl group, has been instrumental in expanding the scope of solid-phase organic synthesis. dtu.dk
Intramolecular Cyclization Pathways for Scaffold Diversification
Intramolecular cyclization serves as a powerful tool for constructing diverse molecular architectures from linear precursors. In the context of N-substituted 2-nitrobenzenesulfonamides, this strategy allows for the creation of a variety of heterocyclic scaffolds. While direct examples for this compound are not extensively documented in publicly available literature, analogous transformations with related N-substituted sulfonamides and nitroarenes provide valuable insights into potential cyclization pathways.
One plausible avenue involves the intramolecular cyclization of N-alkenyl- or N-alkynyl-2-nitrobenzenesulfonamides. For instance, the cyclization of N-allyl-2-nitrobenzenesulfonamides could potentially be induced under various conditions to yield nitrogen-containing heterocyclic systems. Research on similar systems, such as the NBS-induced intramolecular cyclization of N-allyl-N-benzyl-2-(tosylamido)acetamide, demonstrates the feasibility of such transformations, which could be adapted for 2-nitrobenzenesulfonamide derivatives. nih.gov
Another promising approach is the reductive cyclization of a nitro group with a suitably positioned functional group on the N-substituent. A well-established analogy is the base-mediated synthesis of N-hydroxyindoles from 2-nitrostyrenes. nih.gov This reaction proceeds through an intramolecular cyclization mechanism involving the nitro group. A similar strategy could be envisioned for an N-substituted-2-nitrobenzenesulfonamide bearing a side chain amenable to cyclization, potentially leading to novel fused heterocyclic sulfonamides.
The following table outlines hypothetical intramolecular cyclization reactions for the diversification of the this compound scaffold, based on analogous reactions reported in the literature.
| Starting Material | Reagents and Conditions (Hypothetical) | Potential Product Scaffold |
| N-allyl-N-hydroxy-2-nitrobenzenesulfonamide | Radical initiator (e.g., AIBN), Bu3SnH | Pyrrolidine-fused benzisothiazole dioxide derivative |
| N-propargyl-N-hydroxy-2-nitrobenzenesulfonamide | Transition metal catalyst (e.g., Au, Pt) | Dihydropyrrole-fused benzisothiazole dioxide derivative |
| N-(2-oxoethyl)-N-hydroxy-2-nitrobenzenesulfonamide | Base (e.g., NaH), then acid workup | Morpholine-fused benzisothiazole dioxide derivative |
These speculative pathways highlight the potential for generating a diverse range of scaffolds from appropriately functionalized this compound derivatives, paving the way for the exploration of their chemical and biological properties.
Stereoselective Synthesis and Chiral Analog Generation
The generation of chiral analogs of this compound is of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules. The existence of compounds such as (S)-N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide underscores the importance of controlling stereochemistry in this class of molecules. cymitquimica.com Stereoselective synthesis can be achieved through various strategies, with the use of chiral auxiliaries being a prominent and effective method. nih.gov
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is established, the auxiliary can be cleaved and ideally recycled. This approach offers a powerful means to introduce chirality into the N-substituent of this compound.
A common strategy involves the acylation of a chiral auxiliary, such as an Evans oxazolidinone, with a suitable carboxylic acid derivative, followed by alkylation or other modifications to introduce the desired chiral side chain. nih.gov This modified side chain can then be used to synthesize the target chiral N-substituted-2-nitrobenzenesulfonamide.
For example, the synthesis of a chiral β-amino acid derivative, which could then be incorporated as the N-substituent, can be achieved with high diastereoselectivity using chiral auxiliaries. The general approach is outlined in the table below.
| Chiral Auxiliary | Reaction Type | Key Intermediate | Potential Chiral N-Substituent for 2-Nitrobenzenesulfonamide |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Asymmetric Alkylation | Chiral N-acyloxazolidinone | Enantiopure α-substituted alkylamine |
| (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary) | Asymmetric Strecker Synthesis | Chiral N-sulfinyl imine | Enantiopure α-amino acid derivative |
| (1R,2S)-(-)-Ephedrine derived oxazolidine | Asymmetric Aldol Addition | Chiral N-acyloxazolidine | Enantiopure β-hydroxy amine |
The choice of chiral auxiliary and the specific synthetic route would depend on the desired stereochemistry and the nature of the substituent to be introduced. The development of such stereoselective methodologies is crucial for the systematic investigation of the structure-activity relationships of chiral this compound analogs.
Theoretical and Computational Investigations of N Hydroxy 2 Nitrobenzenesulfonamide and Analogs
Quantum Chemical Studies (Density Functional Theory)
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed matter. For N-Hydroxy-2-nitrobenzenesulfonamide and its analogs, DFT calculations offer a detailed understanding of their fundamental properties.
Molecular Geometry Optimization and Conformational Analysis
Computational studies, particularly using DFT methods, have been employed to determine the optimized molecular geometry of sulfonamides. mdpi.com For instance, the analysis of ortho-(4-tolylsulfonamido)benzamides revealed that the sulfonamide moiety deviates from the plane of the anthranilamide scaffold due to the distorted tetrahedral geometry of the sulfur atom. mdpi.com This non-planar conformation influences the molecule's potential for forming hydrogen bonds in multiple dimensions. mdpi.com
In a study of ritonavir (B1064), which has a complex structure with multiple rotatable bonds, conformational analysis showed that different crystalline forms (polymorphs) exhibit distinct molecular conformations. nih.gov Specifically, the carbamate (B1207046) and N-methyl urea (B33335) groups were found to be in trans and cis conformations in one form, and cis and trans in another, with a significant energy barrier to interconversion. nih.gov The more stable conformational polymorph of ritonavir was found to be more polarized and have more efficient intermolecular packing. nih.gov
The conformational preferences of N-hydroxy amides in peptoids have also been investigated. nih.gov These studies, combining NMR spectroscopy and X-ray crystallography, revealed that N-hydroxy amides tend to favor a trans conformation relative to the peptoid backbone. nih.gov This preference can be leveraged to create specific intramolecular and intermolecular interactions, leading to novel structures like sheet-like formations held by hydrogen bonds. nih.gov
For chalcone (B49325) isomers, conformational analysis using DFT has identified multiple stable conformations. ufms.br In the case of 1', 2', and 3'-nitro-4-hydroxy-3-methoxy chalcone isomers, both s-cis and s-trans conformers were identified, with the s-cis conformations generally being more planar and stable due to reduced steric hindrance. ufms.br The relative populations of these conformers at equilibrium were determined using the Boltzmann equation. ufms.br
Table 1: Dihedral Angles and Equilibrium Population of Chalcone Isomers
| Isomer | Conformer | Dihedral Angle (°) | Population at Equilibrium (%) |
| o-Chal | o-Chal-2 (s-cis) | - | 41.5 |
| o-Chal | o-Chal-4 (s-trans) | - | 21.9 |
| o-Chal | o-Chal-5 (s-trans) | - | 28.2 |
| m-Chal | m-Chal-1 & m-Chal-2 (s-cis) | - | 86.2 |
Data derived from theoretical calculations. ufms.br
Electronic Structure Characterization (Frontier Molecular Orbitals, Molecular Electrostatic Potential)
The electronic properties of molecules like this compound are critical for understanding their reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key concept in this analysis. libretexts.org The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. libretexts.org
In dihydroxybenzenes, for example, the HOMO orbitals are located on the hydroxyl groups, while the LUMO orbitals are on the ortho carbon atoms. researchgate.net This distribution of frontier orbitals is crucial for their antioxidant properties. researchgate.net Similarly, for nitrobenzene (B124822) and aniline (B41778), the FMOs are formed by the interaction of the benzene (B151609) ring orbitals with the nitro and amine groups, respectively. researchgate.net
The energy gap between the HOMO and LUMO (Egap) is an important parameter. In a study of non-fullerene acceptor-based compounds, modifications to the acceptor units led to smaller Egap values, which is desirable for certain applications. nih.gov For instance, the introduction of chloro species to the acceptor unit decreased the Egap. nih.gov
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites. For 2-Amino-3-nitropyridinium 4-hydroxybenzenesulfonate, MEP analysis showed that the peripheral hydrogen atoms are electron-deficient, making them suitable for forming hydrogen bonds. doi.org
Table 2: HOMO-LUMO Energy Gaps of Modified Non-Fullerene Acceptors
| Compound | Egap (eV) |
| MSTD3 | 1.720 |
| MSTD4 | 1.777 |
Data obtained from DFT calculations. nih.gov
Vibrational Spectroscopic Assignments and Correlation with Experimental Data
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes of a molecule. DFT calculations are used to predict the vibrational frequencies, which can then be compared with experimental data to make accurate assignments. nih.gov
For 2-, 3-, and 4-nitrobenzenesulfonamide, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to perform a complete vibrational analysis. nih.gov The calculated vibrational wavenumbers were found to be in good agreement with the experimental FT-IR and FT-Raman spectra. nih.gov The study also discussed the effect of the nitro group's position on the characteristic vibrational bands of the benzenesulfonamide (B165840). nih.gov
In the case of ortho-(4-tolylsulfonamido)benzamides, the N-H stretching vibrations were observed in the FT-IR spectra and compared with computed values. mdpi.com The asymmetric and symmetric N-H stretching vibrations of the amide group were identified, and their positions were consistent with the presence of intermolecular hydrogen bonding. mdpi.com
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for ortho-(4-tolylsulfonamido)benzamides
| Compound | Experimental νsym(NH₂) | Calculated νsym(NH₂) |
| 2a | 3300-3400 | 3225 |
| 2b | 3300-3400 | 3225 |
| 2c | 3300-3400 | 3246 |
Experimental data from FT-IR spectra, calculated data from DFT. mdpi.com
Analysis of Non-Covalent Interactions (e.g., Reduced Density Gradient, Hirshfeld Surface Analysis)
Non-covalent interactions play a crucial role in determining the supramolecular structure and packing of molecules in the solid state. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions.
For 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, Hirshfeld surface analysis revealed that H···H and C···H/H···C interactions are the most significant contributors to the crystal packing. nih.gov The analysis of N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) also utilized Hirshfeld surface analysis and 2D-fingerprint plots to identify key intermolecular interactions. nih.gov
In a study of polynitrogen compounds, non-covalent interaction analysis was used alongside other computational methods to understand the stability of different N4 and N8 isomers. frontiersin.org
Exploration of Nonlinear Optical Properties
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov DFT calculations are frequently used to predict the NLO properties of molecules, such as polarizability and hyperpolarizability. nih.govresearchgate.net
For a pyrimidine (B1678525) derivative, PMMS, iterative electrostatic embedding calculations showed a significant enhancement of NLO behavior in the crystalline environment compared to the isolated molecule. nih.gov The third-order nonlinear susceptibility (χ³) of PMMS was found to be superior to that of known chalcone derivatives. nih.gov
In another study, a series of non-fullerene acceptor-based compounds were designed and their NLO properties were investigated using DFT. nih.gov The designed compounds exhibited promising NLO properties, with one derivative, MSTD7, showing the highest values for linear polarizability (⟨α⟩), first hyperpolarizability (β_total), and second-order hyperpolarizability (⟨γ⟩). nih.gov
Table 4: Calculated NLO Properties of MSTD7
| Property | Value |
| Linear Polarizability ⟨α⟩ | 3.485 × 10⁻²² esu |
| First Hyperpolarizability (β_total) | 13.44 × 10⁻²⁷ esu |
| Second-order Hyperpolarizability ⟨γ⟩ | 3.66 × 10⁻³¹ esu |
Data from DFT calculations. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a bridge between static quantum chemical calculations and real-world systems.
MD simulations have been used to study the binding of sulfonamide-based inhibitors to human carbonic anhydrase II, providing a detailed picture of the interactions in the active site. harvard.edu In the context of biomolecules, reactive MD simulations have been employed to investigate the oxidative modification of proteins and DNA by reactive oxygen species. nih.gov These simulations can reveal various reaction pathways, including dehydrogenation, bond formation, and bond cleavage at an atomic level. nih.gov
For peptide nanofibers, classical MD simulations have been used to examine their energetic, structural, and dynamic properties in aqueous solution. nih.gov These studies have shown that longer nanofibers exhibit greater structural stability and more persistent hydrogen bonds, which contributes to their flexibility and integrity. nih.gov
Ligand-Protein Binding Dynamics and Stability Assessment
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic nature of ligand-protein interactions. These simulations can provide detailed information on the stability of a compound within a protein's binding site and the key interactions that govern this relationship.
For instance, MD simulations of the oxygenase component of nitrobenzene dioxygenase (NBDO), a related system, have been performed using the AMBER force field. These simulations revealed that the architecture of the active site is stabilized by crucial hydrogen bonds, and a specific residue, Asn258, plays a key role in positioning the substrate for oxidation. nih.gov Such studies highlight the importance of specific amino acid residues in maintaining the stability of the ligand-protein complex.
The stability of ligand-protein complexes can be further assessed by calculating the binding free energy. Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) are employed to estimate the strength of the interaction between a ligand and a protein. In a study of pyrazoline benzenesulfonamide derivatives targeting the estrogen receptor alpha (ERα), MM-PBSA calculations supported the molecular docking results, indicating stable binding for the most promising compounds. mdpi.com
Interactive Data Table: Example of Ligand-Protein Binding Data
| Compound | Target Protein | Binding Free Energy (ΔG) (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| PBD-17 | ERα | -11.21 | ARG394, GLU353, LEU387 |
| PBD-20 | ERα | -11.15 | ARG394, GLU353, LEU387 |
Note: This table is illustrative and combines data from different studies on benzenesulfonamide derivatives.
Solvent Effects on Molecular Structure and Dynamics
The surrounding solvent can significantly influence the structure and dynamics of a molecule like this compound. Computational studies can model these effects to provide a more realistic understanding of the compound's behavior in a biological environment.
Molecular dynamics simulations in an aqueous environment have been used to study nitrobenzene dioxygenase. nih.gov These simulations showed the presence of a network of water molecules at the entrance to the active site, which could have catalytic importance. nih.gov This demonstrates how explicit consideration of solvent molecules can reveal their active role in biological processes.
Furthermore, the influence of different solvents on the NMR spectra of related nitrones has been investigated, indicating that the surrounding medium can affect the electronic environment of the molecule. researchgate.netresearchgate.net Quantum mechanical calculations on similar sulfonamide derivatives have also been performed, taking into account the solvent effects to provide a more accurate picture of their electronic and structural properties. researchgate.net
In Silico Screening and Drug Design Methodologies
Computational techniques are instrumental in modern drug discovery, enabling the rapid screening of large compound libraries and the rational design of new drug candidates.
Molecular Docking for Target Identification and Binding Affinity Prediction
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a target protein. rjb.rogoogle.com This method is crucial for identifying potential biological targets for a compound and estimating its binding affinity. nih.govnih.gov
In studies involving benzenesulfonamide derivatives, molecular docking has been successfully used to predict their interaction with various protein targets, including carbonic anhydrases, estrogen receptor alpha, and tropomyosin receptor kinase A (TrkA). mdpi.comtuni.finih.gov For example, docking studies of benzenesulfonamide analogs against TrkA helped to predict their mode of interaction and identified key stabilizing hydrophobic and charged interactions. tuni.fi Similarly, for pyrazoline benzenesulfonamide derivatives, docking results identified promising compounds with favorable binding free energies and hydrogen bond interactions with key residues of ERα. mdpi.com
The accuracy of binding affinity prediction can be enhanced by combining docking with other methods. For instance, combining structure-based and ligand-based approaches has been shown to improve the performance of virtual screening. nih.gov
Interactive Data Table: Molecular Docking Results for Benzenesulfonamide Analogs
| Compound | Target Protein | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions |
|---|---|---|---|
| Ciprofloxacin | Topoisomerase IIa | -6.54 | GLN773 |
| Enoxacin | Topoisomerase IIa | -6.06 | GLN773 |
| Norfloxacin | Topoisomerase IIb | -10.43 | ASP479, SER480 |
| Ofloxacin | Topoisomerase IIb | -11.8 | ASP479, SER480 |
| PBD-17 | ERα | -11.21 | ARG394, GLU353, LEU387 |
Note: This table presents a selection of docking results from various studies on related compounds to illustrate the application of the technique.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nanobioletters.comnih.gov QSAR models are valuable tools for predicting the activity of new compounds and for understanding which molecular properties are important for their biological function. dergipark.org.tr
QSAR studies have been extensively performed on benzenesulfonamide derivatives to predict their inhibitory activity against various enzymes, such as carbonic anhydrase isoforms. nanobioletters.comresearchgate.net These studies have successfully developed models that can calculate and postulate the biological activity of new derivatives. nanobioletters.comresearchgate.net For instance, 2D-QSAR models have been developed for isatin-based benzenesulfonamides, elucidating the descriptors that control their activity against tumor-associated carbonic anhydrase isoforms. nih.gov These models can then be used to predict the activity of other isatin-based derivatives. nih.gov
The development of robust QSAR models often involves the use of various molecular descriptors that capture different aspects of the molecule's structure and properties. These can include physicochemical properties, topological indices, and quantum chemical parameters. dergipark.org.trnih.gov
Pharmacophore Generation and Virtual Library Screening
A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. dergipark.org.trmdpi.com Pharmacophore models are used in virtual screening to rapidly search large databases of compounds to identify those that are likely to be active. dergipark.org.trdovepress.com
Pharmacophore models can be generated based on the structure of known active ligands (ligand-based) or from the structure of the target's binding site (structure-based). mdpi.comnih.gov These models typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. niscpr.res.in
For example, in a study of pyrazoline benzenesulfonamide derivatives, a pharmacophore model was generated and used for screening. mdpi.com The most promising compounds showed a good alignment with the generated pharmacophore model, suggesting they possess the necessary features for binding to the target receptor. mdpi.com Pharmacophore modeling is often used in the initial stages of drug discovery to filter large compound libraries and prioritize molecules for further investigation. mdpi.comdovepress.com
Mechanistic Research on the Biological Activities of N Hydroxy 2 Nitrobenzenesulfonamide Derivatives in Vitro Studies
Role as Nitroxyl (B88944) (HNO) Donors
N-Hydroxy-2-nitrobenzenesulfonamide as an Efficient HNO-Releasing Agent
This compound belongs to a class of compounds known as N-hydroxysulfonamides, which are recognized as effective nitroxyl (HNO) donors. The parent compound of this class, Piloty's acid (N-hydroxybenzenesulfonamide), releases HNO through deprotonation, a process that traditionally requires a high pH. nih.govnih.gov The release of HNO from these compounds is evidenced by the production of nitrous oxide (N₂O), which is formed from the dimerization and subsequent dehydration of HNO. nih.govresearchgate.net This characteristic makes the measurement of N₂O in the headspace of a reaction a straightforward method for quantifying HNO release. nih.gov
The fundamental mechanism of HNO release from N-hydroxysulfonamides involves the deprotonation at the nitrogen atom, creating an N-anion. This intermediate then undergoes heterolysis of the S-N bond to yield HNO and a benzenesulfinate (B1229208) ion. nih.gov The efficiency of these compounds as HNO donors is a subject of ongoing research, with a focus on modifying their structure to control the release of this reactive signaling molecule under physiological conditions. nih.govnih.gov
Modulation of HNO Release Kinetics by Substituents and pH
The kinetics of nitroxyl (HNO) release from N-hydroxysulfonamide derivatives are significantly influenced by both pH and the nature of substituents on the aromatic ring. For the parent compound, Piloty's acid, HNO release is notably slow at neutral pH and becomes more significant under basic conditions. nih.gov At a pH of 13, Piloty's acid decomposes in a first-order process with rate constants of 4.2 × 10⁻⁴ s⁻¹ at 25°C and 1.8 × 10⁻³ s⁻¹ at 37°C. nih.gov However, under neutral aerobic conditions, the rate of HNO release is considerably diminished, and the compound tends to undergo oxidation to a nitroxide radical that generates nitric oxide (NO) instead of HNO. nih.gov
The introduction of substituents onto the phenyl ring of Piloty's acid analogues, such as this compound, is a key strategy to modulate the pH profile of HNO release. It is hypothesized that the presence of electron-withdrawing groups can alter the electronic properties of the molecule, potentially facilitating HNO release at a more biologically relevant neutral pH. nih.gov Research has focused on developing derivatives that can release HNO under specific conditions, such as upon encountering a reductive or oxidative environment. nih.gov This allows for a more targeted release of HNO, which is advantageous for experimental studies. For instance, some derivatives have been shown to release significant amounts of HNO at neutral pH under anaerobic conditions. nih.gov
Electronic and Steric Effects Governing HNO Donor Efficacy
The efficacy of N-hydroxysulfonamide derivatives as nitroxyl (HNO) donors is governed by a combination of electronic and steric effects originating from substituents on the aromatic ring. The fundamental process of HNO release is initiated by deprotonation of the N-hydroxy group, and the ease of this deprotonation is directly influenced by the electronic nature of the substituents. nih.gov
Electron-withdrawing groups, such as the nitro group in this compound, are expected to increase the acidity of the N-hydroxy proton, thereby facilitating deprotonation and subsequent HNO release at lower pH values. nih.gov This is a critical factor in designing HNO donors that are active under physiological conditions. Conversely, electron-donating groups would be expected to have the opposite effect, potentially hindering HNO release.
Steric factors can also play a role, although they are generally considered secondary to electronic effects in this context. The size and position of substituents on the aromatic ring can influence the molecule's conformation and its interaction with the surrounding solvent, which may in turn affect the rate of decomposition and HNO release. The strategic placement of substituents allows for the fine-tuning of the donor's properties, enabling the development of compounds that release HNO in a controlled and predictable manner. nih.govnih.gov
Enzyme Inhibition Profiles
Carbonic Anhydrase Inhibition (CAI)
This compound and its derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. nih.govmdpi.com The inhibition of specific CA isoforms is a therapeutic strategy for various diseases. nih.gov
Studies have shown that N-substituted benzenesulfonamides can exhibit potent and, in some cases, isoform-selective inhibition of human (h) CA isoforms. nih.gov The inhibitory activity is highly dependent on the nature of the substituent on the sulfonamide nitrogen. For instance, comparing the inhibition profiles of N-hydroxy, N-nitro, and other N-substituted derivatives reveals that the group on the sulfonamide moiety modulates the selectivity for different CA isoforms. nih.gov
The table below presents the inhibition constants (Ki) of a parent benzenesulfonamide (B165840) and its N-substituted derivatives against several human CA isoforms.
Data adapted from reference nih.gov.
Investigation of Binding Modes and Zinc Ion Coordination
X-ray crystallography studies have provided detailed insights into the binding modes of N-substituted sulfonamides to the active site of carbonic anhydrases. nih.gov A crucial interaction is the coordination of the inhibitor to the zinc ion (Zn²⁺) located at the bottom of the active site cavity. nih.govgusc.lv
For N-substituted sulfonamides, including derivatives similar to this compound, the nitrogen atom of the deprotonated sulfonamide group directly coordinates to the zinc ion, displacing a water molecule that is typically bound to the zinc in the native enzyme. nih.gov This mode of binding results in a tetrahedral coordination geometry for the zinc ion. nih.gov This inhibition mechanism is similar to that of primary sulfonamides. nih.gov
Further interactions that stabilize the inhibitor binding include hydrogen bonds. For example, an oxygen atom of the sulfonamide group often forms a hydrogen bond with the backbone NH group of the amino acid residue Thr199. nih.gov The active site of carbonic anhydrase can be divided into a hydrophilic pocket, containing residues like Thr199, Thr200, and His96, and a hydrophobic pocket, defined by residues such as Val121, Val143, and Trp209. nih.gov The differential interactions of N-substituted sulfonamides with these pockets can be exploited to achieve isoform-selective inhibition. nih.gov
HIV-1 Protease Inhibition
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into mature, functional proteins. Inhibition of this enzyme is a major strategy in antiretroviral therapy. nih.govmdpi.com Many successful HIV-1 protease inhibitors are peptidomimetic compounds that mimic the transition state of the enzyme's natural substrate. mdpi.com
The design of these inhibitors often incorporates central moieties with a hydroxyl group that interacts with the catalytic aspartic acid residues (Asp25 and Asp25') in the enzyme's active site. nih.gov Scaffolds like hydroxyethylene, hydroxyethylamine, and (hydroxyethyl)amino-sulfonamide are common in these inhibitors. mdpi.com While the sulfonamide group is a known pharmacophore in this class of drugs, specific research detailing the activity of this compound derivatives as HIV-1 protease inhibitors is not extensively documented in the reviewed literature. The development of potent inhibitors often involves creating rigid structures that can improve binding affinity to the protease. nih.gov
HIV-1 Reverse Transcriptase Inhibition (Non-Nucleoside Reverse Transcriptase Inhibitors)
HIV-1 Reverse Transcriptase (RT) is another key enzyme that transcribes viral RNA into DNA, a crucial step for integration into the host genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are allosteric inhibitors that bind to a hydrophobic pocket near the enzyme's active site, inducing conformational changes that inhibit its function. nih.gov
Research into thiazolidenebenzenesulfonamide derivatives has identified them as a novel class of potent NNRTIs. nih.gov In these studies, the introduction of a 2-hydroxyphenyl group was found to confer potent activity against both wild-type (WT) and mutant RTs, which are responsible for drug resistance. nih.gov One such compound, YM-215389, which combines a 2-hydroxyphenyl group with a 4-chloro-5-isopropylthiazole moiety, proved to be highly active against both K103N and Y181C mutant RTs. nih.gov Another related derivative, N'-(2-hydroxy-benzylidene)-3,4,5-trihydroxybenzoylhydrazone, was shown to target the reverse transcription step and inhibit the RT-associated Ribonuclease H (RNase H) function, while retaining full potency against NNRTI-resistant viral strains. nih.gov
Table 2: Inhibitory Activity of Benzenesulfonamide Derivatives against HIV-1 Reverse Transcriptase (RT)
| Compound ID | Target | IC₅₀ (µM) | Antiviral Activity (EC₅₀, µM) |
|---|---|---|---|
| YM-215389 | K103N Mutant RT | 0.043 | Not Reported |
| YM-215389 | Y181C Mutant RT | 0.013 | Not Reported |
| YM-228855 | Wild-Type RT | Not Reported | 0.0018 |
| Efavirenz (Control) | Wild-Type RT | Not Reported | >0.0018 |
| **Compound 13*** | Wild-Type HIV-1 | Not Reported | 10 |
Compound 13 is N'-(2-hydroxy-benzylidene)-3,4,5-trihydroxybenzoylhydrazone. nih.gov Data for other compounds from a study on thiazolidenebenzenesulfonamide derivatives. nih.gov
Lipoxygenase Inhibition (e.g., 12-LOX)
Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammation. nih.gov The 12-lipoxygenase (12-LOX) isoform, in particular, is found in platelets and has been implicated in pathological thrombotic events and inflammation. nih.govuniversityofcalifornia.edu
A 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold has been identified and optimized for developing potent and selective 12-LOX inhibitors. researchgate.net Compounds derived from this scaffold have demonstrated nanomolar potency against 12-LOX and high selectivity over other related lipoxygenases and cyclooxygenases. These inhibitors function by targeting the 12-LOX enzyme, thereby preventing the formation of pro-inflammatory mediators. researchgate.net The development of selective 12-LOX inhibitors is a promising avenue for new anti-inflammatory and anti-platelet therapies. nih.gov
Acetylcholinesterase (AChE) Inhibition
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a key therapeutic strategy for managing Alzheimer's disease. nih.gov Research has explored 2-hydroxy-N-phenylbenzamides (salicylanilides), which are structurally related to N-hydroxyphenyl sulfonamides, as potential AChE inhibitors.
These halogenated 2-hydroxy-N-phenylbenzamides have been shown to exhibit moderate inhibition of AChE, with IC₅₀ values often in the micromolar range. nih.govnih.gov In one study, the IC₅₀ values for a series of these benzamides against AChE ranged from 33.1 to 85.8 µM. nih.gov Many of these derivatives were more effective against AChE than BuChE and showed activity comparable or superior to the established drug rivastigmine. nih.govnih.gov Structure-activity relationship studies have indicated that derivatives from 5-halogenosalicylic acids and polyhalogenated anilines are particularly favorable for this inhibitory activity. nih.gov
Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by 2-Hydroxy-N-phenylbenzamide Derivatives
| Compound Class | Enzyme | IC₅₀ Range (µM) |
|---|---|---|
| Halogenated 2-hydroxy-N-phenylbenzamides | AChE | 33.1 - 85.8 |
| Halogenated 2-hydroxy-N-phenylbenzamides | BuChE | 53.5 - 228.4 |
| Phosphorus-based esters of 2-hydroxy-N-phenylbenzamides | BuChE | As low as 2.4 |
Data sourced from studies on halogenated 2-hydroxy-N-phenylbenzamides and their esters. nih.govnih.gov
Antimicrobial Activities
Sulfonamide-based compounds have long been a pillar of antimicrobial therapy. Modern research continues to explore new derivatives for activity against drug-resistant pathogens. A study investigating sulfonamide derivatives against clinical isolates of Staphylococcus aureus found that compounds incorporating a 2-hydroxy-nitro-phenyl moiety possessed significant antibacterial effects. nih.gov
Specifically, N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide demonstrated strong inhibition against 50 clinical isolates of S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/mL. nih.gov Notably, this compound showed greater efficacy against 21 methicillin-resistant S. aureus (MRSA) isolates than the antibiotic oxacillin. nih.gov The presence of an electron-withdrawing nitro group on the phenyl ring was found to significantly enhance the antimicrobial activity. nih.gov Other related structures, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, have also shown activity, primarily against Gram-positive bacteria. nih.gov
**Table 4: Antimicrobial Activity of a Sulfonamide Derivative against *Staphylococcus aureus***
| Compound | Bacterial Strain | MIC Range (µg/mL) |
|---|---|---|
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus (50 clinical isolates) | 32 - 512 |
Data sourced from a study on sulfonamide derivatives against clinical isolates of S. aureus. nih.gov
Antibacterial Mechanism Investigations
Research into the antibacterial mechanisms of this compound derivatives is an emerging field. While direct studies on this compound are limited, research on structurally related sulfonamide compounds provides insights into their potential modes of action. For instance, a series of N,N'-Bis(2-hydroxy-5-substituted-benzyl)-1,2-ethanediamine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against various bacterial strains.
Notably, certain derivatives demonstrated significant activity. For example, N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine and N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine showed considerable efficacy against Salmonella enterica, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.com The high level of activity observed in these compounds suggests that they could serve as lead compounds for the development of novel antimicrobial agents with enhanced potency. mdpi.com The mechanism is thought to involve the structural features of the hydroxyl and halogen substitutions on the benzyl (B1604629) rings, which may play a crucial role in their interaction with bacterial targets.
Table 1: In Vitro Antimicrobial Activity of Selected Ethylenediamine Derivatives
| Compound | Target Organism | LC50 (μM) |
| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | S. enterica | 11.6 |
| P. aeruginosa | 86 | |
| S. aureus | 140 | |
| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | S. enterica | 8.79 |
| P. aeruginosa | 138 | |
| S. aureus | 287 |
Data sourced from a study on N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives. mdpi.com
Antifungal Action Studies
The exploration of this compound derivatives as antifungal agents is an area of active investigation. While specific studies on this exact compound are not extensively documented, research on related structures, such as coumarin (B35378) derivatives bearing a nitro group, offers valuable insights. For example, the coumarin derivative 7-hydroxy-6-nitro-2H-1-benzopyran-2-one has been shown to possess antifungal activity against Aspergillus species. nih.gov
The proposed mechanism of action for this coumarin derivative involves the inhibition of both mycelial growth and conidial germination. nih.gov It is believed to affect the integrity of the fungal cell wall. nih.gov Furthermore, at subinhibitory concentrations, this compound demonstrated an additive effect when combined with azole antifungal drugs like voriconazole (B182144) and itraconazole, suggesting a potential for combination therapy. nih.gov This indicates that nitro-containing aromatic compounds could interfere with fungal growth and structural components.
Antitrypanosomal Activity Exploration
Arylsulfonamide derivatives have been a subject of investigation for their potential activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. These studies provide a framework for understanding the potential antitrypanosomal action of this compound derivatives. The primary mechanism of action for some arylsulfonamides is believed to be their role as DNA binding agents. mdpi.com
In vitro evaluations have demonstrated that certain arylsulfonamides exhibit moderate activity against the intracellular amastigote forms of T. cruzi. mdpi.com One of the more effective compounds identified in a study showed an IC50 value of 22 μM. mdpi.com However, a challenge that has been identified is the cytotoxicity of these compounds to host cells, which is likely linked to their DNA-binding properties. mdpi.com This highlights the need for developing derivatives with a higher selectivity index to be viable for further in vivo studies. mdpi.com The isoquinolyl sulfonamide derivatives have also been noted for their antiparasitic activity, causing a significant reduction in parasitemia. mdpi.com
Anticancer/Antitumor Properties
Inhibition of Cancer Cell Proliferation Pathways
Derivatives of benzenesulfonamide have demonstrated notable anticancer properties in vitro by interfering with cancer cell proliferation pathways. Studies on benzenesulfonamide-bearing imidazole (B134444) derivatives have shown cytotoxic activity against human triple-negative breast cancer (MDA-MB-231) and human melanoma (IGR39) cell lines. nih.gov
The antiproliferative effects of these compounds are dose-dependent. mdpi.com For instance, two novel hydroxylated biphenyl (B1667301) compounds, which are structurally distinct but share the principle of hydroxylated aromatic rings, showed effective dose-dependent inhibition of melanoma cell proliferation while having minimal effect on normal fibroblast cells. mdpi.com These compounds were shown to almost completely abolish the proliferation of melanoma cells at certain concentrations and exposure times. mdpi.com The selectivity towards tumor cells is a significant finding, suggesting that these compounds may target pathways that are hyperactive in cancer cells. mdpi.com
Identification of Molecular Targets in Neoplastic Processes
The identification of specific molecular targets is crucial for understanding the anticancer mechanisms of this compound derivatives. Research on related compounds has pointed towards several potential targets. For example, the antitumor effect of a hydroxylated biphenyl analog of curcumin, compound D6, was found to be mediated by inhibiting cell proliferation through cell cycle arrest at the G2-M transition and by inducing apoptosis via the intrinsic pathway and caspase activation. mdpi.com
For benzenesulfonamide-bearing imidazole derivatives, those containing 4-chloro and 3,4-dichloro substituents in the benzene (B151609) ring were among the most active. nih.gov These compounds were effective in reducing cell colony formation in both triple-negative breast cancer and melanoma cell lines. nih.gov Furthermore, they inhibited the growth and viability of melanoma cell spheroids more effectively than breast cancer spheroids, suggesting a degree of cell-type specificity in their action. nih.gov
Table 2: Cytotoxic Activity of a Benzenesulfonamide-Bearing Imidazole Derivative
| Cell Line | Type | EC50 (μM) |
| IGR39 | Malignant Melanoma | 27.8 ± 2.8 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 20.5 ± 3.6 |
Data represents the half-maximal effective concentration (EC50) of a particularly active derivative. nih.gov
Antidiabetic Potential through Enzyme Modulation
The potential of this compound derivatives as antidiabetic agents through enzyme modulation is a novel area of research. While direct evidence for this specific compound is not available, the broader class of sulfonamides has been investigated for such properties. The primary strategy in non-pharmacological management of type 2 diabetes often involves the inhibition of key metabolic enzymes to control blood glucose levels. nih.gov
No direct studies linking this compound to the modulation of diabetic enzymes were identified in the performed searches. Future research may explore the potential of these compounds to inhibit enzymes such as α-glucosidase, α-amylase, or protein tyrosine phosphatase 1B (PTP1B), which are known targets for antidiabetic drugs.
Structure Activity Relationship Sar Studies and Rational Drug Design Approaches
Systematic Elucidation of Pharmacophoric Features
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For N-Hydroxy-2-nitrobenzenesulfonamide, the key pharmacophoric features are the sulfonamide group, the nitro group on the aromatic ring, and the N-hydroxy substitution.
Influence of the Sulfonamide Functional Group on Bioactivity
The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous therapeutic agents. nih.govnih.gov Its bioactivity is attributed to several key characteristics:
Hydrogen Bonding: The sulfonamide moiety can act as both a hydrogen bond donor (via the N-H) and acceptor (via the sulfonyl oxygens), enabling strong interactions with biological targets such as enzymes and receptors. nih.gov
Isosteric Replacement: The sulfonamide group is often considered a non-classical isostere of a carboxylic acid, meaning it has similar steric and electronic properties. This allows it to mimic the natural substrate of an enzyme, leading to competitive inhibition.
Metabolic Stability: The sulfonamide group is generally more stable to metabolic degradation compared to amide or ester functional groups, which can lead to improved pharmacokinetic profiles.
The sulfonamide functional group's ability to coordinate with metal ions, particularly zinc, is a critical aspect of its bioactivity in many enzyme systems. For instance, in carbonic anhydrases, the deprotonated sulfonamide nitrogen directly coordinates with the zinc ion in the active site, forming a key part of the inhibition mechanism. leffingwell.com
Impact of Nitro Group Position and Substituents on the Aromatic Ring
The presence and position of a nitro group (-NO₂) on the benzenoid ring significantly modulates the electronic properties of the entire molecule, thereby influencing its bioactivity. nih.gov
Electron-Withdrawing Nature: The nitro group is a strong electron-withdrawing group. When placed at the ortho or para positions of the benzene (B151609) ring, it enhances the acidity of the sulfonamide N-H proton, which can lead to stronger interactions with the target protein.
Reactivity: The electron-withdrawing effect of the nitro group can increase the reactivity of the haloarenes towards nucleophilic substitution reactions, a principle often exploited in the synthesis of derivatives.
Pharmacophore and Toxicophore: The nitro group can act as both a pharmacophore, contributing to the desired biological effect, and a toxicophore, potentially leading to unwanted side effects through metabolic reduction. nih.gov
Studies on related nitro-containing compounds have shown that the position of the nitro group is crucial for activity. For example, in some series of compounds, moving the nitro group from one position to another on the benzene ring can result in a significant decrease in biological activity. nih.gov
Effects of N-Substitution Patterns (e.g., N-hydroxy, N-alkyl, N-aryl, N-heteroaryl)
Substitution on the sulfonamide nitrogen atom (N-substitution) provides a powerful tool for modulating the potency and selectivity of benzenesulfonamide (B165840) derivatives.
The N-hydroxy substitution in this compound is of particular interest as it can influence the compound's acidity and its ability to chelate metal ions. The N-hydroxy group can act as a potent zinc-binding group in metalloenzyme inhibitors.
In a broader context of N-substituted sulfonamides, research has shown that even small changes to the substituent can have a profound impact on the binding mode. For instance, the introduction of a nitro group on the nitrogen of a benzenesulfonamide derivative was found to cause a significant rotation of the benzene ring within the active site of human carbonic anhydrase II, leading to a loss of key hydrophobic interactions compared to the unsubstituted parent compound. leffingwell.com This highlights the steric and electronic influence of N-substituents.
The exploration of various N-substituents, including alkyl, aryl, and heteroaryl groups, is a common strategy in drug design to optimize the pharmacokinetic and pharmacodynamic properties of sulfonamide-based inhibitors.
Chirality and Stereochemical Influence on Biological Interactions
Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. nih.govmdpi.com While this compound itself is not chiral, the introduction of chiral centers through further substitution would necessitate an investigation into the stereochemical influences on its interactions with biological targets.
It is a well-established principle that different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
For example, in a study of N-(2,3-epoxypropyl)-N-(α-methylbenzyl)benzenesulfonamide derivatives, it was found that the stereochemistry at the benzyl (B1604629) position was more critical for biological activity than the stereochemistry at the epoxypropyl group. This demonstrates that the specific spatial arrangement of substituents is crucial for optimal interaction with the biological target.
Scaffold Optimization and Analog Development
The benzenesulfonamide framework serves as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets with high affinity. researchgate.net
Exploration of Privileged Benzenesulfonamide Scaffolds
The benzenesulfonamide scaffold is found in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, diuretic, and anticancer agents. nih.govresearchgate.net Its versatility stems from its favorable physicochemical properties and its ability to be readily modified to optimize interactions with a specific target.
Rational drug design often involves using a privileged scaffold like benzenesulfonamide as a starting point and then systematically modifying its substituents to enhance potency and selectivity. For this compound, this could involve:
Modification of the Aromatic Ring: Introducing different substituents at various positions on the benzene ring to probe for additional binding interactions.
Alteration of the N-Hydroxy Group: Replacing the hydroxyl group with other functionalities to modulate acidity and metal-chelating properties.
Introduction of Chiral Centers: Adding chiral auxiliaries to explore stereospecific interactions with the target.
By leveraging the privileged nature of the benzenesulfonamide scaffold, medicinal chemists can efficiently develop novel analogs of this compound with improved therapeutic profiles.
Interactive Data Table: Structure-Activity Relationship Insights for Benzenesulfonamide Analogs
| Compound/Analog Feature | Structure | Key SAR Insight |
| Benzenesulfonamide (Parent Scaffold) | C₆H₅SO₂NH₂ | Core structure with H-bond donor/acceptor capabilities. nih.gov |
| N-Nitrobenzenesulfonamide | C₆H₅SO₂NHNO₂ | N-nitro substitution alters the binding mode within the enzyme active site. leffingwell.com |
| ortho-Nitrobenzenesulfonamide | o-O₂NC₆H₄SO₂NH₂ | The ortho-nitro group is a strong electron-withdrawing group, influencing the acidity of the sulfonamide. |
| N-Hydroxybenzenesulfonamide | C₆H₅SO₂NHOH | The N-hydroxy group can act as a zinc-binding moiety. |
"Tail" and "Ring" Modification Strategies for Selectivity and Potency
The modification of the benzenesulfonamide "ring" and the sulfonamide "tail" is a key strategy for tuning the pharmacological profile of its derivatives. In the broader context of drug design, these modifications aim to enhance interactions with biological targets and improve pharmacokinetic properties. spirochem.com
Ring Modifications: Alterations to the benzene ring, such as the position and nature of substituents, can profoundly impact activity. For instance, in the development of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase inhibitors, modifications on the benzyl ring were systematically explored to establish a structure-activity relationship. nih.gov This principle applies to the this compound scaffold, where modifying or replacing the nitro group, or adding other substituents to the benzene ring, could modulate electronic properties and binding affinity to target enzymes. nih.gov
Tail Modifications: The sulfonamide group itself is a versatile functional group that can be modified to create a library of diverse analogs. chemrxiv.org Late-stage functionalization allows for the conversion of the primary sulfonamide into various other functional groups, providing a powerful tool for rapidly synthesizing and testing new compounds. acs.org This approach could transform the N-hydroxysulfonamide moiety to fine-tune properties like acidity, hydrogen-bonding capacity, and metabolic stability, thereby enhancing selectivity and potency. researchgate.net
Bioisosteric Replacements and Functional Group Engineering
Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of one atom or group with another that possesses similar physical or chemical properties, with the goal of creating a new molecule with improved biological characteristics. cambridgemedchemconsulting.comacs.org This strategy can be used to enhance potency, alter selectivity, improve metabolic stability, and reduce toxicity. spirochem.com
For the this compound structure, several bioisosteric replacements can be envisioned:
Amide-to-Sulfonamide Replacement: The sulfonamide group itself can act as a bioisostere for an amide or carboxylic acid group, offering increased metabolic stability. nih.govresearchgate.net
Ring Bioisosteres: The nitrobenzene (B124822) ring could be replaced with other aromatic or heterocyclic systems, or even saturated scaffolds like bicyclo[1.1.1]pentane or 2-oxabicyclo[2.2.2]octane, to alter properties such as lipophilicity and solubility. enamine.net For example, replacing a phenyl ring with a 2-oxabicyclo[2.2.2]octane core in the drug Imatinib led to improved water solubility and metabolic stability. enamine.net
Functional Group Isosteres: The nitro group (NO₂) could be swapped with other electron-withdrawing groups like a cyano (CN) or trifluoromethyl (CF₃) group to modulate the electronic landscape of the molecule while maintaining key interactions. cambridgemedchemconsulting.com Similarly, the hydroxy group on the sulfonamide nitrogen could be replaced with other small polar groups to fine-tune interactions with a target protein.
Functional group engineering also allows for the strategic introduction of moieties that confer specific advantages. For example, adding fluorine atoms can block sites of metabolism, while incorporating basic nitrogen atoms can modulate pKa and solubility. cambridgemedchemconsulting.com These rational modifications are essential for transforming a lead compound into a viable drug candidate.
Design and Synthesis of Novel this compound Analogs for Specific Applications
Building upon the principles of SAR and rational design, researchers have synthesized novel analogs based on the benzenesulfonamide core for various therapeutic targets.
Pyrazole-Clubbed Pyrazoline Derivatives for Enhanced Activity
A significant strategy in modern drug discovery is the hybridization of multiple pharmacophores into a single molecule to enhance activity and overcome resistance. acs.org One such approach involves the synthesis of novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives. nih.govnih.gov These compounds are typically synthesized by reacting chalcone (B49325) derivatives with a hydrazinylbenzenesulfonamide precursor in the presence of an acid catalyst. acs.orgnih.gov
A series of these hybrid molecules were tested for antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.govnih.gov Several compounds in the series demonstrated potent activity, with some showing superior efficacy compared to the standard drug rifampicin. nih.gov The most active compounds featured specific substitutions on the pyrazoline and pyrazole (B372694) rings, highlighting the importance of these modifications for biological activity. acs.orgnih.govresearchgate.net
Table 1: Antitubercular Activity of Lead Pyrazole-Clubbed Pyrazoline Sulfonamide Derivatives
| Compound ID | Substituents | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| 9g | 4-fluorophenyl, thiophen-2-yl | 10.2 | 99 |
| 9h | 4-chlorophenyl, thiophen-2-yl | 250 | 98 |
| 9i | 4-bromophenyl, thiophen-2-yl | 250 | 98 |
| 9j | 4-nitrophenyl, thiophen-2-yl | 250 | 96 |
| 9m | 4-fluorophenyl, furan-2-yl | 12.5 | 99 |
| Rifampicin | (Reference Drug) | 40 | - |
Data sourced from a study on novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives. nih.gov
The high potency of compounds like 9g and 9m underscores the success of this molecular hybridization strategy in generating promising new antitubercular agents. nih.gov
Thiazolidenebenzenesulfonamide Derivatives as Potent Inhibitors
Thiazolidinone-containing compounds are recognized for their wide range of pharmacological activities, including the inhibition of enzymes crucial for cancer cell proliferation. nih.gov The synthesis of 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamide analogs has yielded potent inhibitors of carbonic anhydrase IX (CA IX), an enzyme associated with tumors. nih.gov
In a separate study, a thiazolyl benzenesulfonamide derivative, compound DSA3, was identified as a potent inhibitor of thymidine (B127349) kinase (TK) in Staphylococcus aureus, an essential enzyme for bacterial DNA metabolism. nih.gov Molecular docking studies revealed that DSA3 binds effectively within the ATP-binding pocket of the enzyme, forming key hydrogen bonds and hydrophobic interactions. nih.gov The compound potently inhibited the enzyme's ATPase activity with an IC₅₀ value of 6.99 µM and demonstrated significant antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 50 µM against S. aureus. nih.gov This highlights the potential of thiazolyl benzenesulfonamide derivatives as a novel class of antimicrobial agents to combat multidrug-resistant bacteria. nih.gov
N-Hydroxy Imidazoline (B1206853) Derivatives as Antitrypanosomal Agents
Trypanosomiasis, or sleeping sickness, requires drugs that can penetrate the central nervous system. nih.gov To this end, researchers have designed and synthesized novel imidazoline derivatives with the aim of improving properties like blood-brain barrier permeability. lshtm.ac.uk One strategy involves creating N-hydroxy imidazoline analogues to reduce the basicity of the parent compounds, making them less ionized at physiological pH. nih.gov
In a study focused on bisimidazoline leads, the N-hydroxy derivative 14d showed significant in vivo activity, achieving 100% cures in a first-stage murine model of the disease and demonstrating some activity in the more advanced central nervous system infection model. nih.gov Critically, these N-hydroxy imidazolines were found to be metabolically stable and their uptake by the T. brucei parasite was independent of known drug transporters, suggesting a lower chance of cross-resistance with existing diamidine drugs. nih.gov This work identifies N-hydroxy bisimidazolines as a promising new class of antitrypanosomal agents. nih.gov Other research has also explored imidazopyridine analogues as potential treatments for trypanosomiasis, further establishing these nitrogen-containing heterocyclic systems as valuable scaffolds in the search for new anti-parasitic drugs. rsc.orgnih.gov
Future Directions and Emerging Research Avenues for N Hydroxy 2 Nitrobenzenesulfonamide
Discovery of Novel Biological Targets and Therapeutic Applications
The benzenesulfonamide (B165840) class of compounds is noted for a wide array of biological activities, including antibacterial, antifungal, and anticancer properties. ontosight.ai The future for N-Hydroxy-2-nitrobenzenesulfonamide lies in expanding beyond these known areas to identify and validate novel biological targets. Analogs and derivatives have already shown promise against a variety of targets, suggesting a versatile scaffold for drug discovery.
Detailed research into related structures has revealed several potential therapeutic avenues:
Anticancer Agents: Nitrobenzenesulfonamide derivatives have been identified as cytotoxic agents that are preferentially toxic to hypoxic cancer cells, a population of cells known for resistance to conventional therapies. nih.gov Some of these compounds also act as radiosensitizers, potentially enhancing the efficacy of radiation treatment. nih.gov The mechanism of action for related molecules has been linked to the inhibition of key enzymes involved in cancer progression. For instance, analogs have been shown to inhibit 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), histone deacetylase 11 (HDAC11), and carbonic anhydrases (CAs), particularly the tumor-associated isoforms CAIX and CAXII which are highly expressed in the hypoxic microenvironment of aggressive tumors. nih.govnih.govnih.gov One analog, N-Hydroxy-2-(methylsulfonyl)benzenesulfonamide, is reported to induce apoptosis and function as a kinase inhibitor. biosynth.com
Osteoporosis Treatment: By inhibiting 17β-HSD2, certain N-methylsulfonamide derivatives can increase the local concentration of estradiol (B170435) and testosterone (B1683101) in bone tissue, which could help maintain bone mass density and treat osteoporosis. nih.gov
Nitroxyl (B88944) (HNO) Donors: N-Hydroxy sulfonimidamides and other N-hydroxylsulfonamide derivatives have been identified as compounds capable of releasing nitroxyl (HNO). nih.govgoogle.com HNO has distinct physiological effects compared to its redox sibling, nitric oxide (NO), and its therapeutic potential in cardiovascular diseases and other conditions is an active area of investigation.
Table 1: Potential Biological Targets and Therapeutic Applications for this compound and Analogs This table is interactive. You can sort and filter the data.
| Potential Biological Target | Therapeutic Application | Relevant Compound Class | Reference(s) |
|---|---|---|---|
| Dihydropteroate Synthase | Antibacterial | Benzenesulfonamides | ontosight.ai |
| Hypoxic Cancer Cells | Anticancer (selective cytotoxicity, radiosensitization) | Nitrobenzenesulfonamides | nih.gov |
| Carbonic Anhydrase IX & XII | Anticancer (Glioblastoma, Breast Cancer) | 3-Amino-4-hydroxy-benzenesulfonamide Derivatives | nih.gov |
| 17β-HSD2 | Osteoporosis | N-Methylsulfonamide Derivatives | nih.gov |
| HDAC11 | Oncology, Inflammation | N-Hydroxy-2-arylisoindoline-4-carboxamides | nih.gov |
| Kinases | Anticancer | N-Hydroxy-2-(methylsulfonyl)benzenesulfonamide | biosynth.com |
Development of Advanced and Sustainable Synthetic Methodologies
The progression of chemical synthesis toward more environmentally friendly and efficient processes is critical. Future research will focus on developing "green" methods for producing this compound and its derivatives, minimizing waste and avoiding the use of toxic or expensive reagents.
A recent breakthrough in this area is the development of a metal-free approach for the synthesis of aryl sulfonamides from N-hydroxy sulfonamides. rsc.org This method utilizes an iodine-tert-butyl hydroperoxide (TBHP) system, which promotes the reaction through the oxidative cleavage of a sulfur-nitrogen bond. rsc.org The use of a biomass-derived solvent, 2-MeTHF, further enhances the sustainability of this process. rsc.org Such methodologies offer significant advantages over traditional synthetic routes, which often require harsh conditions or heavy metal catalysts. fau.eu The adoption of principles like organoautocatalysis, where a product of the reaction accelerates the process, represents another frontier in creating efficient and sustainable synthetic strategies for complex bioactive molecules. fau.eu
Table 2: Comparison of Synthetic Approaches for Sulfonamides This table is interactive. You can sort and filter the data.
| Feature | Traditional Synthetic Methods | Advanced & Sustainable Methods | Reference(s) |
|---|---|---|---|
| Catalysts | Often require expensive and/or toxic metal catalysts. | Metal-free reagents (e.g., Iodine-TBHP system); potential for organoautocatalysis. | rsc.orgfau.eu |
| Solvents | May use conventional, non-renewable organic solvents. | Eco-friendly, biomass-derived solvents (e.g., 2-MeTHF). | rsc.org |
| Conditions | Can involve harsh reaction conditions. | Generally mild conditions. | rsc.org |
| Efficiency | Variable yields and atom economy. | Moderate to good yields with high atom economy. | rsc.orgfau.eu |
| Sustainability | Higher environmental impact and waste generation. | Reduced environmental footprint, cost-effective, and "green". | rsc.orgfau.eu |
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
To fully understand the biological effects of this compound, a systems-level approach is necessary. Omics technologies, which allow for the large-scale study of biological molecules, are poised to revolutionize our understanding of the compound's mechanism of action. frontiersin.orgnih.gov By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond a single-target interaction to build a holistic picture of the cellular response. frontiersin.orgnih.gov
Proteomics can identify the specific proteins that are post-translationally modified (e.g., nitrated) or whose expression levels change upon treatment with the compound. nih.gov This can reveal direct targets and downstream signaling pathways affected. nih.gov
Transcriptomics can show how the compound alters gene expression, providing insights into the cellular pathways that are activated or inhibited.
Metabolomics will help in analyzing how the compound affects cellular metabolism, which is particularly relevant for understanding its effects on cancer cells or microbes.
Interactomics , which studies the interactions between proteins and other molecules, can help map the complex networks that are perturbed by the compound. frontiersin.org
This multi-omics approach will be instrumental in identifying biomarkers for efficacy, uncovering mechanisms of resistance, and discovering new therapeutic indications.
Table 3: Application of Omics Technologies in Mechanistic Studies This table is interactive. You can sort and filter the data.
| Omics Technology | Definition | Potential Application for this compound | Reference(s) |
|---|---|---|---|
| Genomics | Study of an organism's complete set of DNA (genome). | Identify genetic variants (SNPs) that influence sensitivity or resistance to the compound. | nih.gov |
| Transcriptomics | Study of the complete set of RNA transcripts (transcriptome). | Measure changes in gene expression to identify affected cellular pathways. | frontiersin.orgnih.gov |
| Proteomics | Large-scale study of proteins (proteome). | Identify direct protein targets, binding partners, and post-translational modifications. | frontiersin.orgnih.gov |
| Metabolomics | Study of the complete set of small-molecule metabolites. | Characterize alterations in cellular metabolic pathways. | nih.gov |
| Interactomics | Study of the interactions between molecules within a cell. | Map the protein-protein interaction (PPI) networks disrupted by the compound. | frontiersin.org |
Refinement of Computational Models for Predictive Capabilities in Drug Discovery
Modern drug discovery relies heavily on computational methods to accelerate the identification and optimization of lead compounds. patsnap.comnih.gov For this compound, refining computational models will be key to predicting its biological activity, optimizing its properties, and designing novel derivatives with enhanced potency and selectivity. hitgen.com
The future in this domain involves several key areas:
Molecular Dynamics (MD) Simulations: Using supercomputers, MD simulations can model the physical movements of the compound and its target protein at an atomic level. patsnap.comllnl.gov This provides deep insights into the binding mechanism, the stability of the drug-target complex, and can help identify previously unknown binding sites, including cryptic or allosteric pockets. deshawresearch.com
AI and Machine Learning: AI-driven platforms are becoming increasingly crucial for drug discovery. hitgen.com These models can be trained on large datasets to predict a compound's bioactivity, toxicity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties from its structure alone. hitgen.com This significantly reduces the time and cost associated with experimental screening.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. patsnap.comnih.gov For example, it has been shown for related sulfonamide inhibitors that the acidity (pKa) of a specific functional group can be a predictive parameter for inhibitory potency, a finding that can guide the design of new, more active compounds. nih.gov
Virtual Screening: Advanced algorithms and high-performance computing allow for the rapid screening of vast virtual libraries containing billions of compounds to identify new potential hits for a given biological target. nih.govhitgen.com
Q & A
Basic: What are the critical safety protocols for handling N-Hydroxy-2-nitrobenzenesulfonamide in laboratory settings?
Answer:
- Hazard Mitigation : The compound is classified under GHS Category 2 for skin/eye irritation (H315, H319) and harmful if swallowed (H302) . Use PPE (gloves, goggles), avoid dust formation, and ensure proper ventilation .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with water .
- Storage : Store in sealed containers at 2–8°C in a dry, ventilated area to prevent degradation .
Basic: What methodological steps are recommended for synthesizing this compound?
Answer:
- Synthesis Pathway : Start with 2-nitrobenzenesulfonyl chloride reacting with hydroxylamine derivatives under controlled pH (e.g., aqueous NaOH) .
- Purification : Recrystallize from ethanol/water mixtures to remove unreacted precursors. Monitor purity via melting point (expected range: 178–183°C for analogous sulfonamides) and HPLC.
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Answer:
- Data Collection : Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal diffraction data. Validate bond lengths/angles against similar sulfonamides (e.g., N-(4-hydroxyphenyl)benzenesulfonamide, where S–N bonds average 1.63 Å) .
- Hydrogen Bonding : Identify intermolecular interactions (N–H⋯O, O–H⋯O) to explain crystal packing stability . Cross-validate with DFT calculations for electronic structure alignment .
Advanced: How do intermolecular hydrogen bonds influence the stability of this compound in solid-state configurations?
Answer:
- Hydrogen Bond Networks : In related sulfonamides, N–H⋯O and O–H⋯O bonds create 3D networks, increasing thermal stability . Use DSC to measure melting points and correlate with crystallographic data.
- Moisture Sensitivity : Hydrogen bonding with water may alter stability. Conduct Karl Fischer titration to assess hygroscopicity and store under inert atmospheres if necessary .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR : Confirm structure via H NMR (aromatic protons at δ 7.5–8.5 ppm) and C NMR (sulfonamide carbon at δ 165–170 ppm).
- IR Spectroscopy : Identify key functional groups (S=O stretching at 1150–1250 cm, N–O at 1350 cm) .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (expected [M+H] ~ 246 Da) .
Advanced: What strategies address discrepancies in purity assessments across synthetic batches?
Answer:
- Multi-Method Validation : Combine HPLC (C18 column, acetonitrile/water mobile phase) with H NMR integration to quantify impurities .
- Thermal Analysis : Use DSC to detect polymorphs or solvates, which may cause melting point variations .
- Elemental Analysis : Verify C/H/N/S ratios to confirm stoichiometric purity .
Advanced: How can computational methods predict the reactivity of N-Hydroxy-2-nitrobenzenefluorosulfonamide in nucleophilic environments?
Answer:
- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Compare with experimental kinetic data (e.g., reaction rates with amines) .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions .
Basic: What are the best practices for long-term storage to prevent decomposition?
Answer:
- Temperature Control : Store at 2–8°C in amber glass vials to avoid photodegradation .
- Moisture Prevention : Use desiccants (silica gel) and seal under nitrogen .
- Stability Monitoring : Periodically assess purity via TLC or H NMR every 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
